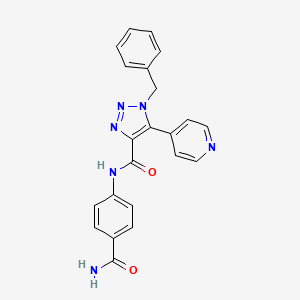
Methyl 4-formyl-3-(trifluoromethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-formyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, featuring a formyl group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-3-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(trifluoromethyl)benzoate with a formylating agent. For instance, the compound can be prepared by reacting methyl 4-(trifluoromethyl)benzoate with a formylating reagent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chemical processes. These processes often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired product.
化学反应分析
Types of Reactions
Methyl 4-formyl-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 4-carboxy-3-(trifluoromethyl)benzoic acid.
Reduction: Methyl 4-hydroxymethyl-3-(trifluoromethyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-formyl-3-(trifluoromethyl)benzoate is utilized in a wide range of scientific research fields due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of methyl 4-formyl-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Methyl 4-formylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methyl 4-(trifluoromethyl)benzoate: Lacks the formyl group, affecting its ability to participate in certain reactions.
4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a formyl group, leading to different applications and reactivity.
Uniqueness
Methyl 4-formyl-3-(trifluoromethyl)benzoate is unique due to the presence of both the formyl and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
methyl 4-formyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOALSXEKJKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2833796.png)

![3-chloro-2-{2-[(4-chlorobenzyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2833802.png)






![N-[[8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2833811.png)
![3-ethyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2833813.png)
![8-[(diethylamino)methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2833814.png)

